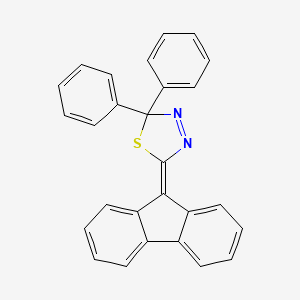
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a sulfur atom and two phenyl groups attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzil with thiourea in an alkaline solution. Benzil is synthesized from benzaldehyde through benzoin condensation. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is refluxed, and the product is isolated through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a mixture of solvents and catalysts to improve yield and reduce costs. The use of dimethyl sulfoxide, acetone, or acetonitrile as solvents, along with hydroxide or carbonate bases, has been reported to enhance the reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the propylsulfanyl group.
5,5-Diphenyl-2,4-imidazolidinedione: Contains an imidazolidinedione ring instead of an imidazolidinone ring.
Phenytoin: A well-known anticonvulsant with a similar imidazolidinedione structure.
Uniqueness
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
92262-93-6 |
|---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4,4-diphenyl-2-propylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-13-22-17-19-16(21)18(20-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21) |
InChI Key |
KUAKJDHHAYEVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)












